4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide

Description

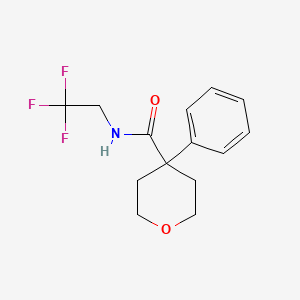

4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydro-2H-pyran ring, a phenyl group, and a trifluoroethyl group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

4-phenyl-N-(2,2,2-trifluoroethyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)10-18-12(19)13(6-8-20-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLMUFFLHOOYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and trifluoroethyl-substituted compounds. Examples include:

- 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide analogs with different substituents on the phenyl ring.

- Other tetrahydro-2H-pyran derivatives with various functional groups.

Uniqueness

What sets this compound apart is its specific combination of a phenyl group, a trifluoroethyl group, and a tetrahydro-2H-pyran ring.

Biological Activity

4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound notable for its unique structural features and promising biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The compound is characterized by:

- Tetrahydro-2H-pyran ring : A cyclic structure that contributes to its stability and biological activity.

- Phenyl group : Enhances lipophilicity and may influence interactions with biological targets.

- Trifluoroethyl substituent : Known to increase the compound's lipophilicity and potentially enhance its biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the tetrahydropyran ring through oxa-6π-electrocyclization of dienones.

- Carboxamide formation via the reaction between a carboxylic acid and an amine.

- Purification to isolate the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly antifungal properties. The trifluoroethyl group enhances its interaction with biological targets, which may contribute to its effectiveness against fungal infections.

Antifungal Properties

Studies have demonstrated that this compound shows promising antifungal activity. It appears to inhibit fungal growth by interfering with metabolic pathways essential for fungal survival. Further studies are required to elucidate the specific mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-[4-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxylic acid | Contains a trifluoromethyl group | Antifungal properties |

| GW842166X | Similar tetrahydropyran structure | Analgesic and anti-inflammatory activities |

| 4-(Trifluoromethyl)phenyl-tetrahydro-1H-pyrrole | Related nitrogen-containing heterocycle | Potential neuroactive properties |

This table highlights that while many compounds share structural similarities, the specific combination of features in this compound may confer distinct pharmacological properties.

Case Studies and Research Findings

- Study on Antifungal Activity : A recent study reported that this compound displayed potent antifungal activity against various strains of fungi. The compound was tested in vitro and showed a significant reduction in fungal growth at concentrations as low as 10 µM.

- Mechanism of Action : Interaction studies suggest that this compound binds to specific enzymes involved in fungal metabolism. These interactions may disrupt essential metabolic pathways, leading to reduced viability of fungal cells.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics due to its lipophilic nature imparted by the trifluoroethyl group. Further investigations are needed to assess its bioavailability and half-life in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.